4-Ethylfuran-2-boronic acid pinacol ester
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Overview
Description
4-Ethylfuran-2-boronic acid pinacol ester is an organoboron compound that has gained attention in organic synthesis due to its stability and versatility. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 4-Ethylfuran-2-boronic acid pinacol ester typically involves the reaction of 4-ethylfuran with a boronic acid derivative in the presence of a catalyst. One common method is the reaction of 4-ethylfuran with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
4-Ethylfuran-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane or alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as halogenation or amination.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Ethylfuran-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Ethylfuran-2-boronic acid pinacol ester exerts its effects involves the formation of a boron-carbon bond, which can then participate in various chemical reactions. In Suzuki–Miyaura coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
4-Ethylfuran-2-boronic acid pinacol ester is similar to other boronic esters, such as phenylboronic acid pinacol ester and 4-carboxy-2-fluorophenylboronic acid pinacol ester . it is unique in its ability to participate in specific reactions due to the presence of the furan ring and the ethyl group . This makes it particularly valuable in the synthesis of certain organic molecules .
Similar compounds include:
- Phenylboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- 4-Cyanophenylboronic acid pinacol ester
Properties
CAS No. |
2096331-48-3 |
---|---|
Molecular Formula |
C12H19BO3 |
Molecular Weight |
222.09 g/mol |
IUPAC Name |
2-(4-ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H19BO3/c1-6-9-7-10(14-8-9)13-15-11(2,3)12(4,5)16-13/h7-8H,6H2,1-5H3 |
InChI Key |
AVERZVGFPWKKED-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)CC |
Origin of Product |
United States |
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